![molecular formula C14H21N3O2S2 B4629419 N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4629419.png)
N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
Research on compounds similar to "N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide" focuses on exploring their synthesis, structural characterization, and potential applications. Such compounds are synthesized for their biological activities, including antimicrobial and anthelmintic properties, as well as for material science applications like fingerprint detection technologies (Khan et al., 2019).
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group modifications. For example, the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves the alkylated piperazine derivatives being characterized for their potential biological activities (Khan et al., 2019).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy are employed to elucidate the molecular structure of these compounds. These analyses reveal insights into the conformation, bond lengths, and angles critical for understanding the compound's reactivity and interactions with biological targets or materials (Wang et al., 2004).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including those involving their sulfonyl and carbothioamide groups, to form new derivatives with diverse biological and chemical properties. These reactions are significant for synthesizing new molecules with enhanced activity or specificity for certain applications (Babu et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Arbi et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are key areas of research. These properties influence the compound's utility in chemical synthesis, materials science, and potential pharmaceutical applications (Khedhiri et al., 2016).
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
Research on derivatives similar to N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has shown promising antimicrobial and hypoglycemic activities. For instance, derivatives of N-(1-adamantyl)carbothioamide, which share a structural resemblance, have demonstrated potent antibacterial activity against various microorganisms and significant reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).
Polymer Synthesis
Hyperbranched polymers have been synthesized from monomers including components with structural features related to N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. Such polymers exhibit solubility in various solvents, indicating potential applications in materials science (Yan & Gao, 2000).
Antidepressant Properties
Compounds structurally similar to N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide have been investigated for their potential in treating major depressive disorder. For example, Lu AA21004, a novel antidepressant, has undergone studies to understand its metabolism and pharmacological effects, indicating the significance of piperazine derivatives in the development of new therapeutic agents (Hvenegaard et al., 2012).
Biological Screening and Fingerprint Applications
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, closely related to the chemical , have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, demonstrating the diverse potential of piperazine derivatives in pharmacology (Khan et al., 2019).
Inhibitors of Pyruvate Dehydrogenase Kinase
Derivatives involving the piperazine ring system have been explored for their role as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways. These studies reveal the potential of piperazine-based compounds in modulating metabolic disorders and enhancing our understanding of their therapeutic applications (Aicher et al., 2000).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c1-11-4-5-12(2)13(10-11)15-14(20)16-6-8-17(9-7-16)21(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFMUZAQZVZVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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